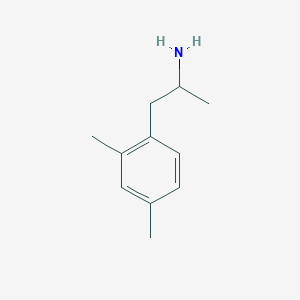
2,4-Dimethylamphetamine
Übersicht
Beschreibung
2,4-Dimethylamphetamine, also known as dimetamfetamine, dimephenopan, and N,N-dimethylamphetamine, is a stimulant drug of the phenethylamine and amphetamine chemical classes . It has weaker stimulant effects than amphetamine or methamphetamine and is considerably less addictive and less neurotoxic compared to methamphetamine .
Molecular Structure Analysis
The molecular formula of 2,4-Dimethylamphetamine is C11H17N . It has an average mass of 163.259 Da and a mono-isotopic mass of 163.136093 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethylamphetamine include a density of 0.9±0.1 g/cm³, boiling point of 254.0±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 49.1±3.0 kJ/mol . It also has a flash point of 105.6±8.5 °C, index of refraction of 1.523, and molar refractivity of 53.6±0.3 cm³ .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Psychiatry
Amphetamine-type stimulants, including 2,4-Dimethylamphetamine, have been investigated for their potential in treating a range of psychiatric disorders . These compounds have shown promise in effectively treating symptoms of various conditions in both children and adults .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Lisdexamphetamine dimesylate, a type of amphetamine, has shown promise in effectively treating ADHD symptoms . Given the similarities between different types of amphetamines, 2,4-Dimethylamphetamine could potentially be used in a similar manner.
Potential Treatment for Drug Dependency and Withdrawal
Lisdexamphetamine dimesylate has also been explored as a potential treatment for drug dependency and withdrawal, demonstrating encouraging results . This suggests that 2,4-Dimethylamphetamine could potentially be used in a similar context.
Treatment of Post-Traumatic Stress Disorder (PTSD)
MDMA-assisted psychotherapy has emerged as an innovative approach to treating PTSD, leading to sustained reductions in symptoms and even promoting post-traumatic growth . Given the structural similarities between MDMA and 2,4-Dimethylamphetamine, the latter could potentially be used in a similar therapeutic context.
Management of Anxiety Related to Life-Threatening Illnesses
MDMA has shown promise in managing anxiety related to life-threatening illnesses . This suggests that 2,4-Dimethylamphetamine could potentially be used in a similar manner.
Treatment of Cocaine and Opioid Dependence
Dextroamphetamine and phentermine have demonstrated efficacy in treating cocaine and opioid dependence . Given the similarities between different types of amphetamines, 2,4-Dimethylamphetamine could potentially be used in a similar manner.
Treatment of Obesity
Dextroamphetamine and phentermine have also been used to treat obesity . This suggests that 2,4-Dimethylamphetamine could potentially be used in a similar context.
Forensic Applications
A method has been developed for the simultaneous determination of dimethylamphetamine (DMA), its specific yet labile main metabolite dimethylamphetamine-N-oxide (DMAO), and other metabolites in urine . This method could be used in forensic applications to discriminate between the use of dimethylamphetamine and methamphetamine .
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10H,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKRQZWEAZTOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302251 | |
| Record name | α,2,4-Trimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32560-84-2 | |
| Record name | α,2,4-Trimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32560-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,2,4-Trimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



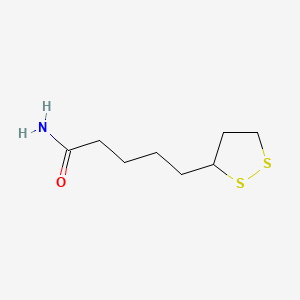

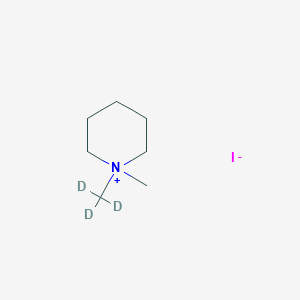
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3423836.png)
![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)
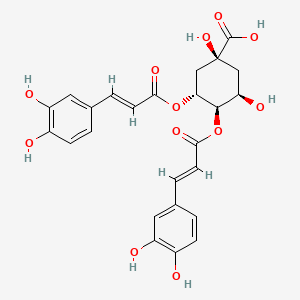

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3423863.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)
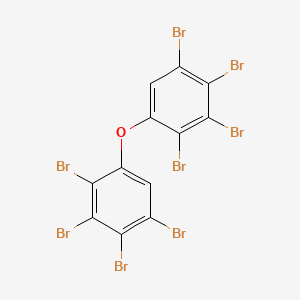
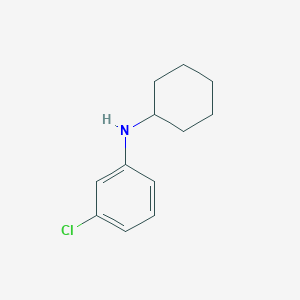
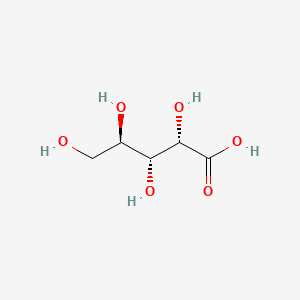
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/no-structure.png)
